molecular formula C24H17N3O B3004680 (4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 884259-09-0

(4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B3004680
CAS No.: 884259-09-0
M. Wt: 363.42
InChI Key: ZCXMNUAYJKGYSP-QNGOZBTKSA-N
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Description

(4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound that belongs to the class of pyrazolones. This compound is characterized by the presence of an indole moiety linked to a pyrazolone core, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 1H-indole-3-carbaldehyde with 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of reduced pyrazolone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced pyrazolone derivatives.

    Substitution: Substituted indole or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone that regulates growth and development.

    3-(1H-indol-3-yl)isoindolin-1-one derivatives: Compounds with similar indole structures but different biological activities.

    Indole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness: (4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of an indole moiety and a pyrazolone core, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications that are not observed in other similar compounds.

Properties

IUPAC Name

4-[(Z)-indol-3-ylidenemethyl]-2,5-diphenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O/c28-24-21(15-18-16-25-22-14-8-7-13-20(18)22)23(17-9-3-1-4-10-17)26-27(24)19-11-5-2-6-12-19/h1-16,26H/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONKZTVWYAXQKX-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)C=C4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)/C=C/4\C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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